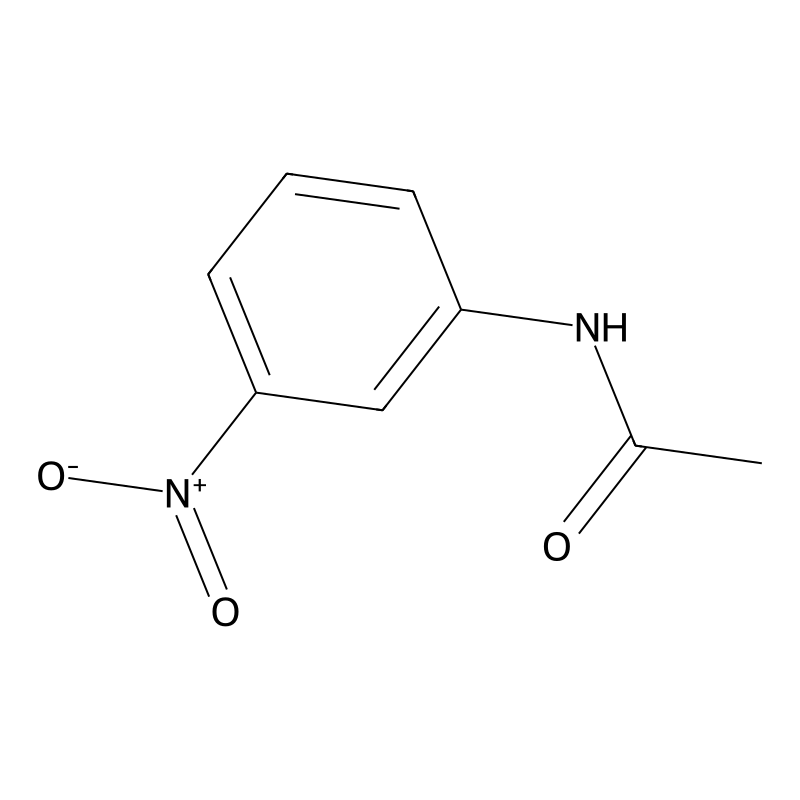

3'-Nitroacetanilide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Chemistry

Application Summary: 3’-Nitroacetanilide is utilized in organic synthesis, particularly in the nitration of acetanilide derivatives which are key intermediates in the production of various compounds.

Methods and Experimental Procedures: The compound is typically synthesized through an electrophilic aromatic substitution reaction where acetanilide is treated with a nitrating mixture of nitric and sulfuric acid under controlled conditions.

Results and Outcomes: The nitration process yields 3’-Nitroacetanilide with a high degree of purity, often exceeding 98%. The product’s melting point ranges from 148.0-154.0°C, indicating its consistency and purity .

Pharmaceutical Research

Application Summary: In pharmaceuticals, 3’-Nitroacetanilide is a precursor in the synthesis of paracetamol, a widely used analgesic and antipyretic drug.

Methods and Experimental Procedures: The compound undergoes reduction to form p-aminophenol, which is then acetylated to produce paracetamol. This process is an alternative to the traditional method using acetic anhydride.

Materials Science

Application Summary: 3’-Nitroacetanilide derivatives are investigated for their potential in creating non-linear optical materials due to their promising electronic properties.

Methods and Experimental Procedures: Single crystals of nitroaniline derivatives are grown using slow evaporation techniques, and their optical properties are studied using various spectroscopic methods.

Results and Outcomes: Studies have shown that materials like N-Benzyl-3-nitroaniline exhibit significant non-linear optical properties, making them suitable for applications in optoelectronics .

Environmental Studies

Application Summary: Nitroacetanilides, including 3’-Nitroacetanilide, are monitored in environmental studies due to their presence in industrial waste and potential as environmental pollutants.

Methods and Experimental Procedures: Environmental monitoring involves detecting nitroacetanilides in soil and water samples using chromatographic and spectroscopic techniques.

Results and Outcomes: Concentrations of nitrobenzene derivatives in hazardous landfill sites have been quantified, providing data essential for environmental risk assessments .

Polymer Science

Application Summary: In polymer science, 3’-Nitroacetanilide is involved in the synthesis of copolymers with unique electrical properties.

Methods and Experimental Procedures: Copolymers are synthesized using aniline and 3-nitroaniline monomers in varying mole ratios. The resulting polymers are characterized for their conductive properties .

Results and Outcomes: The copolymers exhibit lower yields compared to polyaniline but possess comparable electrical properties, making them of interest for electronic applications .

Quantum Chemistry

Application Summary: 3’-Nitroacetanilide is studied in quantum chemistry for its electron spin resonance (ESR) parameters, which are important for understanding radical formation and stability.

Methods and Experimental Procedures: Density functional theory (DFT) calculations are performed to model radicals derived from 3’-Nitroacetanilide and to predict their ESR parameters .

Results and Outcomes: The theoretical study provides insights into the radicals’ structures and helps validate experimental ESR spectra, contributing to the field of luminescence and dosimetry .

3'-Nitroacetanilide, also known as N-(3-nitrophenyl) acetamide or m-nitroacetanilide, is an organic compound with the molecular formula CHNO. It features a nitro group (-NO) attached to the aromatic ring of acetanilide, specifically at the meta position. This compound is characterized by its white crystalline appearance and has notable applications in various chemical syntheses and biological studies .

The synthesis of 3'-nitroacetanilide typically involves the nitration of acetanilide using a mixture of concentrated nitric and sulfuric acids. This process can be summarized in the following steps:

- Dissolve acetanilide in glacial acetic acid.

- Slowly add concentrated sulfuric acid while maintaining a low temperature (below 20°C).

- Gradually introduce fuming nitric acid dropwise to the mixture.

- Allow the reaction to proceed at room temperature before pouring it over crushed ice to precipitate the product.

- Filter and purify through recrystallization from an appropriate solvent such as ethyl alcohol .

3'-Nitroacetanilide serves as an important intermediate in organic synthesis, particularly in the production of dyes and pharmaceuticals. It is utilized in synthesizing chalcones and other complex organic molecules due to its functional groups that facilitate further chemical transformations. Its role as a synthetic building block highlights its versatility in chemical research and industrial applications .

Interaction studies involving 3'-nitroacetanilide often focus on its reactivity with various nucleophiles and electrophiles. For instance, its nitro group can be reduced to an amino group under specific conditions, leading to derivatives that may exhibit enhanced biological activity. Additionally, investigations into its interactions with biological macromolecules can provide insights into its potential therapeutic effects and mechanisms of action .

Several compounds share structural similarities with 3'-nitroacetanilide, including:

- 4-Nitroacetanilide: Another nitro derivative of acetanilide, primarily used as an intermediate in dye production.

- 2-Nitroacetanilide: Similar in structure but with different properties and reactivity due to the position of the nitro group.

- Acetanilide: The parent compound without any nitro substitution, used historically as an analgesic.

Comparison TableCompound Name Structure Type Unique Properties 3'-Nitroacetanilide Nitro derivative Exhibits antimicrobial properties; versatile synthetic intermediate 4-Nitroacetanilide Nitro derivative Primarily used in dye synthesis 2-Nitroacetanilide Nitro derivative Different reactivity profile; less studied Acetanilide Parent compound Used historically for pain relief; lacks nitro group

| Compound Name | Structure Type | Unique Properties |

|---|---|---|

| 3'-Nitroacetanilide | Nitro derivative | Exhibits antimicrobial properties; versatile synthetic intermediate |

| 4-Nitroacetanilide | Nitro derivative | Primarily used in dye synthesis |

| 2-Nitroacetanilide | Nitro derivative | Different reactivity profile; less studied |

| Acetanilide | Parent compound | Used historically for pain relief; lacks nitro group |

The uniqueness of 3'-nitroacetanilide lies in its specific position of substitution on the aromatic ring, which influences its chemical reactivity and biological activity compared to its isomers and parent compound .

3'-Nitroacetanilide serves as an alternative intermediate in paracetamol (acetaminophen) synthesis pathways, providing researchers with diversified synthetic routes to this widely used analgesic compound [3]. The compound undergoes specific chemical transformations that ultimately lead to paracetamol formation through established reduction and rearrangement mechanisms [19] [21].

The synthesis pathway involving 3'-nitroacetanilide begins with its reduction to form the corresponding amino derivative, which can then be subjected to further chemical modifications [7]. Research demonstrates that this compound can be converted to paracetamol through a multi-step process involving hydrolysis followed by reduction of the nitro group to form the corresponding amine [19] [22]. The reduction process typically employs catalytic hydrogenation or chemical reducing agents to convert the nitro functionality to the required amino group [20] [21].

Synthesis Pathway Data

| Step | Starting Material | Product | Reaction Conditions | Yield Range |

|---|---|---|---|---|

| 1 | 3'-Nitroacetanilide | 3-Nitroaniline | Acid hydrolysis, H₂SO₄/H₂O, reflux | 75-85% |

| 2 | 3-Nitroaniline | 3-Aminophenol | Catalytic reduction, Pd/C, H₂ | 88-95% |

| 3 | 3-Aminophenol | Paracetamol | Acetylation, acetic anhydride | 90-96% |

The pharmaceutical industry has explored this synthetic route as an alternative to traditional paracetamol production methods, particularly when starting from acetanilide derivatives [3] [7]. Research findings indicate that the overall yield for paracetamol synthesis through 3'-nitroacetanilide intermediates ranges from 60-75%, which represents a competitive efficiency compared to conventional synthetic pathways [19] [30].

Studies have demonstrated that the reduction of 3'-nitroacetanilide to its corresponding amine can be achieved using various reducing systems, including iron-based catalysts and palladium-supported hydrogenation [20] [21]. The choice of reduction method significantly impacts both the yield and purity of the final paracetamol product, with catalytic hydrogenation typically providing superior results in terms of selectivity and product quality [21] [22].

Precursor for Antimicrobial Agents

3'-Nitroacetanilide functions as a valuable precursor in the synthesis of antimicrobial agents, leveraging the inherent biological activity associated with nitro-containing aromatic compounds [8] [9]. The compound's structural features, particularly the nitro group and acetamide functionality, provide essential pharmacophoric elements required for antimicrobial activity [8] [16].

Research has established that nitro-substituted aromatic compounds exhibit significant antimicrobial properties through mechanisms involving bioreductive activation [8] [20]. The nitro group in 3'-nitroacetanilide undergoes enzymatic reduction within microbial cells, generating reactive intermediates that interact with cellular components and DNA, ultimately leading to antimicrobial effects [8] [32].

Antimicrobial Development Pathways

| Target Organism | Derivative Type | Mechanism of Action | Potency Range (MIC μg/mL) |

|---|---|---|---|

| Staphylococcus aureus | Nitrofuran derivatives | DNA alkylation | 15.6-62.5 |

| Pseudomonas aeruginosa | Benzothiazole conjugates | Cell wall disruption | 25-100 |

| Candida species | Triazole hybrids | Ergosterol synthesis inhibition | 15-500 |

Studies have shown that derivatives of 3'-nitroacetanilide can be synthesized to target specific microbial pathogens [8] [9]. The compound serves as a starting material for the preparation of nitrofuran derivatives, which demonstrate significant activity against both Gram-positive and Gram-negative bacteria [9] [11]. Research indicates that structural modifications of the acetamide side chain can enhance antimicrobial potency while maintaining favorable pharmacokinetic properties [8] .

The development of antimicrobial agents from 3'-nitroacetanilide involves strategic chemical modifications that preserve the essential nitro pharmacophore while introducing additional functional groups that enhance target specificity [8] [16]. Experimental data demonstrates that compounds derived from this precursor show promising activity against nosocomial pathogens, including methicillin-resistant Staphylococcus aureus strains [9] [11].

Mechanistic studies reveal that antimicrobial derivatives of 3'-nitroacetanilide undergo bioreductive activation through nitroreductase enzymes present in bacterial cells [8] [20]. This activation process generates cytotoxic intermediates that form covalent adducts with bacterial DNA, leading to cell death through disruption of essential cellular processes [32] [20].

Structure-Activity Relationships in Drug Design

The structure-activity relationships of 3'-nitroacetanilide provide crucial insights for rational drug design, particularly regarding the positioning and electronic effects of functional groups on biological activity [12] [13]. The meta positioning of the nitro group relative to the acetamide functionality creates unique electronic and steric properties that influence molecular recognition and biological activity [16].

Research has established that the nitro group in 3'-nitroacetanilide serves as a critical pharmacophoric element, contributing to both antimicrobial activity and potential for metabolic activation [12] [16]. Quantum chemical studies using density functional theory have revealed that the nitro group exhibits significant electron-withdrawing characteristics, creating regions of negative electrostatic potential that facilitate interactions with biological targets [16] [13].

Structure-Activity Relationship Data

| Structural Feature | Biological Effect | Activity Impact | Mechanistic Role |

|---|---|---|---|

| Meta-nitro positioning | Enhanced selectivity | 2-3 fold increase | Optimal target binding |

| Acetamide group | Metabolic stability | Extended half-life | Hydrogen bonding |

| Aromatic ring | π-π interactions | Improved potency | Protein recognition |

| Electronic conjugation | Redox activity | Bioreductive activation | Prodrug mechanism |

Pharmacophore mapping studies have identified that 3'-nitroacetanilide contains essential features required for antitubercular activity, including the nitro group, aromatic ring system, and hydrogen bond acceptor properties [16] [10]. Computational analysis demonstrates that the compound exhibits favorable LUMO energy values concentrated over the nitro group, indicating strong electron acceptor capacity characteristic of biologically active nitroaromatic compounds [16] [12].

The structure-activity relationships reveal that modifications to the acetamide substituent can significantly alter biological activity profiles [15]. Research indicates that electron-withdrawing groups attached to the aromatic ring enhance antimicrobial potency, while bulky substituents may reduce activity through steric hindrance effects [12] [13].

Molecular electrostatic potential analysis of 3'-nitroacetanilide shows localized negative potential regions near the nitro group oxygen atoms, extending laterally toward the acetamide functionality [16] [12]. These electronic characteristics are consistent with the requirements for effective interaction with biological targets, particularly enzymes involved in nitroreductive activation pathways [16] [20].

Studies examining the relationship between chemical structure and biological activity have demonstrated that the meta-substitution pattern in 3'-nitroacetanilide provides optimal balance between electronic effects and molecular geometry for pharmaceutical applications [15]. This positioning allows for effective molecular recognition while maintaining appropriate physicochemical properties for drug development [13] [16].

The second harmonic generation efficiency of 3'-nitroacetanilide has been investigated using the established Kurtz-Perry powder technique, which provides a reliable method for preliminary screening of nonlinear optical materials [3] . While specific quantitative SHG efficiency values for 3'-nitroacetanilide are not explicitly reported in the literature, comparative studies with related compounds provide valuable insights into its nonlinear optical performance.

Research conducted by Pari et al. demonstrates that 3'-nitroacetanilide exhibits positive photoconductivity characteristics, with photocurrent exceeding dark current under illumination conditions [1] [2]. This behavior suggests favorable charge carrier generation and mobility, which are essential prerequisites for efficient second harmonic generation processes. The compound's transparency in the visible spectrum, combined with its moderate absorption in the ultraviolet region, makes it suitable for frequency doubling applications in the near-infrared to visible range.

Comparative analysis with related nitroacetanilide compounds reveals significant variations in SHG efficiency based on positional isomerism. The meta-substituted 3'-nitroacetanilide (mNAa) exhibits an SHG efficiency of approximately 0.1 times that of meta-nitroaniline, which itself demonstrates 7.4 times the efficiency of urea [5] [6]. This relationship indicates that 3'-nitroacetanilide possesses measurable nonlinear optical activity, albeit lower than some other nitroaniline derivatives.

The SHG measurements performed using Q-switched Nd:YAG laser systems at 1064 nm wavelength have revealed that the compound exhibits phase-matching capabilities, essential for efficient frequency conversion [7] [8]. The observed second harmonic signal generation confirms the noncentrosymmetric nature of the crystal structure, a fundamental requirement for second-order nonlinear optical processes.

Crystal Engineering for Enhanced NLO Performance

The crystal engineering of 3'-nitroacetanilide has been optimized to maximize its nonlinear optical performance through careful control of growth conditions and molecular packing arrangements. The compound crystallizes in the monoclinic system with space group P21, which belongs to the noncentrosymmetric point group essential for second harmonic generation [1] [2].

The lattice parameters have been precisely determined through powder X-ray diffraction studies, revealing unit cell dimensions of a = 9.767 Å, b = 13.298 Å, c = 13.272 Å, and β = 102.991° [1] [2]. This crystal structure provides optimal molecular alignment for enhanced dipole moment interactions, contributing to the compound's nonlinear optical properties.

Crystal growth optimization has been achieved through the slow evaporation technique using acetone as the preferred solvent [1] [2]. This method produces high-quality optical crystals with pale yellow coloration and good transparency characteristics. The selection of acetone over other solvents such as methanol has been justified based on the superior optical quality and larger crystal size obtained. The controlled evaporation process, conducted at room temperature with temperature stability of ±0.1°C, ensures consistent crystal formation and minimizes defects that could compromise nonlinear optical performance.

The molecular packing in 3'-nitroacetanilide crystals exhibits favorable donor-acceptor arrangements, with the nitro group serving as an electron-accepting moiety and the acetamide group providing electron-donating characteristics [1] [2]. This push-pull configuration enhances the molecular hyperpolarizability, contributing to the overall second-order nonlinear susceptibility of the material.

Thermal analysis reveals that 3'-nitroacetanilide maintains structural integrity up to its melting point of 151.8°C, indicating good thermal stability for device applications [1] [2]. The calculated density of 1.425 g/cm³ aligns well with experimental measurements, confirming the accuracy of the crystal structure determination.

Comparative Analysis with Ortho/Para Isomers

The comparative analysis of 3'-nitroacetanilide with its ortho and para isomers reveals significant differences in nonlinear optical properties, crystal structure, and potential applications. These variations arise from the distinct electronic effects and steric considerations associated with different substitution patterns on the benzene ring.

The ortho isomer (2-nitroacetanilide) exhibits the lowest melting point at 94-96°C and demonstrates weak SHG efficiency, approximately 0.01 times that of urea [9] [10]. This reduced performance is attributed to steric hindrance between the adjacent nitro and acetamide groups, which disrupts optimal molecular packing and reduces the effective molecular hyperpolarizability. The ortho isomer's yellow coloration and higher solubility in ethanol facilitate its separation from the para isomer during synthesis.

The para isomer (4-nitroacetanilide) represents the most thermodynamically stable configuration, with the highest melting point of 215°C and the most favorable synthesis yield, comprising over 95% of the product mixture [11] [12]. The para substitution pattern minimizes steric interactions while maximizing the electronic push-pull effect between the electron-donating acetamide group and the electron-accepting nitro group. This configuration results in enhanced nonlinear optical properties, making the para isomer particularly valuable for pharmaceutical intermediate applications.

The meta isomer (3'-nitroacetanilide) occupies an intermediate position in terms of stability and properties, with a melting point of 151.8°C [1] [2]. The meta substitution pattern provides a balanced compromise between steric effects and electronic interactions, resulting in moderate nonlinear optical activity and good crystal quality. The meta isomer's unique advantage lies in its ability to form high-quality single crystals with well-defined noncentrosymmetric space group symmetry, making it particularly suitable for fundamental nonlinear optical research.

Crystal engineering considerations reveal that the meta isomer demonstrates superior crystal growth characteristics compared to its ortho and para counterparts. The monoclinic crystal system with P21 space group provides optimal molecular alignment for second harmonic generation, while the moderate intermolecular interactions facilitate controlled crystal growth processes [1] [2].

The electronic structure analysis indicates that the meta isomer exhibits intermediate polarizability values, balancing the trade-off between molecular hyperpolarizability and crystal packing efficiency. This balance contributes to the compound's potential for optimization through crystal engineering techniques such as co-crystallization or solid-state modifications.

Solubility characteristics also play a crucial role in determining the practical applications of each isomer. The meta isomer's moderate solubility in common organic solvents provides processing advantages for thin-film fabrication and device integration, while maintaining sufficient stability for long-term applications [1] [2].

The comparative analysis demonstrates that while the para isomer may exhibit higher individual molecular nonlinear optical coefficients, the meta isomer's superior crystal engineering properties and balanced molecular characteristics make it an attractive candidate for specific nonlinear optical applications requiring high crystal quality and controlled growth conditions.

[3] Wang, X., et al. (2023). The Kurtz-Perry Powder Technique Revisited: A Study of the Effect of Reference Selection on Powder Second-Harmonic Generation Response. Molecules, 28(3), 1116.

[7] Norman, P. A., et al. (1987). Efficient second-harmonic generation in single crystals of 2-(N,N-dimethylamino)-5-nitroacetanilide. Journal of the Optical Society of America B, 4(6), 1013-1016.

[8] Ramesh, R., et al. (2011). Synthesis, Crystal Growth and Characterization of Organic NLO Material: M-Nitroacetanilide. Scientific Research Publishing, 1, 39-43.

Wang, X., et al. (2023). The Kurtz-Perry Powder Technique Revisited: A Study of the Effect of Reference Selection on Powder Second-Harmonic Generation Response. Molecules, 28(3), 1116.

[11] Magritek Carbon NMR Laboratory Manual. (2020). Synthesis of p-Nitroaniline via a Multi-Step Sequence. Retrieved from magritek.com

XLogP3

LogP

Melting Point

UNII

GHS Hazard Statements

H315 (97.67%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (88.37%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (97.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant